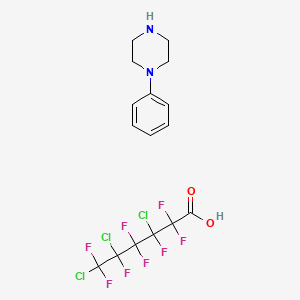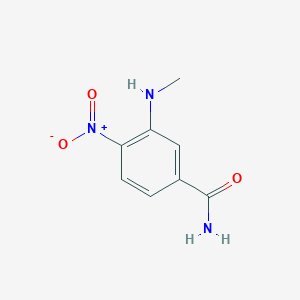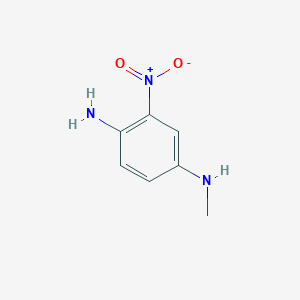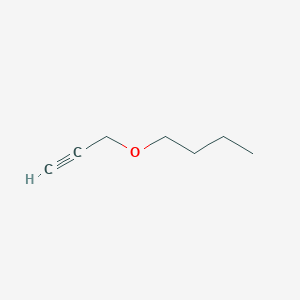![molecular formula C28H16F12Sn B14747410 Tetrakis[3-(trifluoromethyl)phenyl]stannane CAS No. 1262-75-5](/img/structure/B14747410.png)
Tetrakis[3-(trifluoromethyl)phenyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[3-(trifluoromethyl)phenyl]stannane is an organotin compound with the molecular formula C28H16F12Sn. It is characterized by the presence of four trifluoromethylphenyl groups attached to a central tin atom. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis[3-(trifluoromethyl)phenyl]stannane typically involves the reaction of tin tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide or 3-(trifluoromethyl)phenyllithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CF3)MgBr→Sn[C6H4(CF3)]4+4MgBrCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[3-(trifluoromethyl)phenyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The trifluoromethylphenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong nucleophile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) oxides, while reduction could produce tin(II) compounds. Substitution reactions can result in the formation of new organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tetrakis[3-(trifluoromethyl)phenyl]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: The compound is used in the development of new materials with unique electronic and structural properties.
Mecanismo De Acción
The mechanism by which tetrakis[3-(trifluoromethyl)phenyl]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The trifluoromethylphenyl groups can influence the electronic properties of the tin atom, affecting its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of the reaction or application.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but with boron as the central atom instead of tin.
Tetrakis(pentafluorophenyl)borate: Another similar compound with pentafluorophenyl groups attached to a boron center.
Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: This compound features aluminum as the central atom with fluorinated aryl groups.
Uniqueness
Tetrakis[3-(trifluoromethyl)phenyl]stannane is unique due to the presence of tin as the central atom, which imparts distinct electronic and structural properties compared to similar compounds with boron or aluminum centers
Propiedades
Número CAS |
1262-75-5 |
|---|---|
Fórmula molecular |
C28H16F12Sn |
Peso molecular |
699.1 g/mol |
Nombre IUPAC |
tetrakis[3-(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/4C7H4F3.Sn/c4*8-7(9,10)6-4-2-1-3-5-6;/h4*1-2,4-5H; |
Clave InChI |
YAWLMBRKFWDGDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)

![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)

![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)



![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
